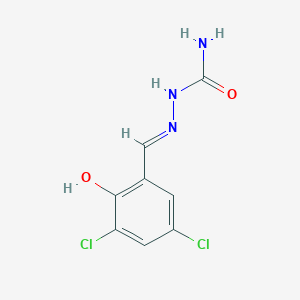

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone

CAS No.:

Cat. No.: VC14617951

Molecular Formula: C8H7Cl2N3O2

Molecular Weight: 248.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl2N3O2 |

|---|---|

| Molecular Weight | 248.06 g/mol |

| IUPAC Name | [(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea |

| Standard InChI | InChI=1S/C8H7Cl2N3O2/c9-5-1-4(3-12-13-8(11)15)7(14)6(10)2-5/h1-3,14H,(H3,11,13,15)/b12-3+ |

| Standard InChI Key | SARAKVGXIOTMEN-KGVSQERTSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1/C=N/NC(=O)N)O)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1C=NNC(=O)N)O)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone belongs to the semicarbazone class, featuring a benzene core with substituents at the 2-, 3-, and 5-positions. The hydroxyl group at position 2 and chlorine atoms at positions 3 and 5 create a sterically and electronically distinct environment, influencing its reactivity. The semicarbazone moiety (–NH–CO–NH₂) forms a conjugated system with the aromatic ring, enabling resonance stabilization and metal-coordination capabilities .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea |

| Molecular Formula | C₈H₇Cl₂N₃O₂ |

| Molecular Weight | 248.06 g/mol |

| CAS Number | Not publicly disclosed |

| InChI Key | SARAKVGXIOTMEN-KGVSQERTSA-N |

| SMILES | ClC1=CC(=C(C(=C1)Cl)O)C=NNHCONH₂ |

The compound’s crystalline structure is stabilized by intramolecular hydrogen bonds between the hydroxyl oxygen and the semicarbazone nitrogen, as inferred from its InChIKey and spectroscopic data .

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via a condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and semicarbazide hydrochloride under acidic or neutral conditions .

Reaction Scheme:

3,5-Dichloro-2-hydroxybenzaldehyde + Semicarbazide → 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone + H₂O

Typical Procedure:

-

Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1.0 equiv) in ethanol or methanol.

-

Add semicarbazide hydrochloride (1.2 equiv) and a catalytic amount of acetic acid.

-

Reflux for 3–6 hours.

-

Cool, filter, and recrystallize the product from ethanol.

Yield ranges from 60% to 80%, depending on solvent polarity and temperature .

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the semicarbazide’s terminal amine on the aldehyde’s carbonyl carbon, forming an imine (C=N) bond. Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity. The E-isomer predominates due to steric hindrance between the hydroxyl group and semicarbazone moiety .

Applications in Scientific Research

Medicinal Chemistry

Semicarbazones are explored for antimicrobial, anticancer, and antiviral activities. The chlorine substituents in this compound enhance lipophilicity, potentially improving cell membrane permeability. Preliminary studies suggest inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, though specific bioactivity data remain proprietary .

Coordination Chemistry

The compound acts as a tridentate ligand, coordinating metals via the phenolic oxygen, imine nitrogen, and urea oxygen. This versatility facilitates the synthesis of transition metal complexes with applications in catalysis and materials science. For example, Cu(II) complexes derived from analogous semicarbazones exhibit superoxide dismutase mimetic activity .

Table 2: Comparative Ligand Properties

| Ligand | Metal Binding Sites | Example Application |

|---|---|---|

| 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone | O, N, O | Antioxidant metal complexes |

| 2-Hydroxybenzaldehyde semicarbazone | O, N, O | Enzyme mimics |

Material Science

The conjugated π-system and halogen substituents make this compound a candidate for organic semiconductors or nonlinear optical materials. Chlorine atoms induce electron-withdrawing effects, tuning electronic properties for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume